molecular formula C21H28N8 B6458014 6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine CAS No. 2549044-78-0

6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine

Cat. No.: B6458014
CAS No.: 2549044-78-0
M. Wt: 392.5 g/mol
InChI Key: XPVKINJHPDXLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine is a heterocyclic compound featuring a purine core substituted with a methyl group at position 7 and a piperazine ring at position 4. The piperazine moiety is further modified with a pyrimidine substituent bearing a tert-butyl group at position 6 and a cyclopropyl group at position 5.

Properties

IUPAC Name

6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N8/c1-21(2,3)15-11-16(26-18(25-15)14-5-6-14)28-7-9-29(10-8-28)20-17-19(22-12-23-20)24-13-27(17)4/h11-14H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVKINJHPDXLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4N(C=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features and Inferred Properties

Compound Name / Identifier Key Substituents Inferred Properties Evidence Source
6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine (Target) - 7-methylpurine
- 6-tert-butyl, 2-cyclopropylpyrimidine
- High lipophilicity (tert-butyl)
- Metabolic stability (cyclopropyl)
- Potential kinase inhibition due to purine-pyrimidine scaffold
N/A
6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine - 5-fluoro, 6-cyclopropylpyrimidine - Enhanced electronic effects (fluorine)
- Reduced steric bulk vs. tert-butyl
- Possible improved solubility
7-Methyl-6-{4-[2-(methylsulfanyl)-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-yl]piperazinyl} - 2-methylsulfanyl, 6-tetrahydropyranylpyrimidine - Sulfur-mediated solubility/metabolism
- Increased hydrophilicity (tetrahydropyran)
- Potential for covalent binding (methylsulfanyl)
2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one - Benzodioxole, 4-methylpiperazine - Improved CNS penetration (benzodioxole)
- Moderate solubility (methylpiperazine)
- Likely serotonin/dopamine receptor affinity
6-[4-(Phenylallyl)piperazin-1-yl]-7H-purine - Cinnamyl (phenylallyl) substituent - High receptor affinity (aromatic interactions)
- Potential cytotoxicity (bulky substituent)
- Reduced metabolic stability

Critical Structural and Functional Differences

Pyrimidine Substituents: The target compound’s 6-tert-butyl and 2-cyclopropyl groups likely confer greater steric hindrance and metabolic stability compared to the 5-fluoro-6-cyclopropylpyrimidine in , which may exhibit stronger hydrogen-bonding interactions due to fluorine’s electronegativity.

Piperazine Modifications: 4-Methylpiperazine (e.g., ) enhances solubility but reduces lipophilicity compared to the unmodified piperazine in the target compound.

GPCR inhibition).

Therapeutic Potential and Limitations

  • The target compound’s tert-butyl and cyclopropyl groups suggest optimization for prolonged half-life and resistance to oxidative metabolism, making it a candidate for chronic disease targets.
  • In contrast, fluorinated analogs () may prioritize potency in acute settings, while sulfur-containing derivatives () could face challenges in toxicity profiling.

Notes

Limitations of Evidence : The provided materials lack explicit pharmacological data for the target compound. Comparisons rely on structural analogs and established structure-activity relationships (SAR).

Synthetic Feasibility : The tert-butyl and cyclopropyl groups in the target compound may complicate synthesis compared to simpler substituents (e.g., methyl or fluorine).

Research Gaps : Experimental validation is required to confirm binding affinity, selectivity, and ADMET profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.